[3-(Phenoxymethyl)phenyl]methanol
Description
Contextualization within Aromatic Ether and Alcohol Chemical Space
[3-(Phenoxymethyl)phenyl]methanol is structurally defined by the presence of both an ether linkage and a primary alcohol functional group, each attached to a central benzene (B151609) ring. Aromatic ethers are a class of organic compounds where an oxygen atom is connected to at least one aryl group. libretexts.orgnumberanalytics.com This feature in this compound involves a phenoxy group (-OPh) linked to the phenyl ring. Aromatic ethers are generally characterized by their relative stability and can participate in electrophilic aromatic substitution reactions. numberanalytics.com The ether linkage influences the electronic properties of the aromatic ring. libretexts.org
Simultaneously, the compound is a primary alcohol, specifically a benzyl (B1604629) alcohol derivative, due to the hydroxymethyl group (-CH₂OH) attached to the phenyl ring. Alcohols are organic compounds containing one or more hydroxyl (-OH) groups covalently bonded to a saturated carbon atom. libretexts.org The presence of the hydroxyl group allows for a range of chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification. This dual functionality of an ether and an alcohol on the same aromatic platform makes this compound a distinct entity within the broader chemical space of aromatic compounds.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ keyorganics.net |
| Molecular Weight | 214.26 g/mol sigmaaldrich.com |
| CAS Number | 34904-99-9 keyorganics.net |
| Physical Form | Solid, semi-solid, or liquid sigmaaldrich.com |
Significance as a Synthetic Intermediate and Building Block
The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate and building block. The presence of two distinct functional groups, the hydroxyl and the ether, on a central aromatic scaffold allows for sequential and selective chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules with tailored properties.
The hydroxyl group can be readily converted into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide array of subsequent chemical reactions. It can also be transformed into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. The synthesis of related compounds, such as (3-(chloromethyl)phenyl)methanol, highlights the utility of such transformations. bldpharm.com
Overview of Research Paradigms Applied to Related Phenoxymethyl (B101242) Scaffolds
The phenoxymethyl scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This has led to the application of several research paradigms to explore the potential of molecules containing this motif.
One major research avenue is its incorporation into novel drug candidates. Studies have shown that the phenoxymethyl group is crucial for the biological activity of a variety of compounds, including those with neurological, anticancer, anti-HIV, and antimicrobial properties. nih.gov For example, phenoxy derivatives of benzodiazepines have been identified as a new class of anticonvulsant agents. nih.gov Similarly, the phenoxy moiety is a key feature in the design of inhibitors for enzymes such as CSF1R, which is implicated in neurodegenerative diseases. nih.gov
Another research paradigm involves computational and high-throughput screening methods to identify new therapeutic applications for compounds containing the phenoxymethyl scaffold. nih.gov These approaches allow for the rapid evaluation of large libraries of molecules against various biological targets. This has led to the discovery of novel antibacterial and insecticidal agents based on phenoxy-containing structures. nih.gov
Furthermore, structure-activity relationship (SAR) studies are a common research paradigm. In these studies, systematic modifications are made to the phenoxymethyl scaffold and the resulting changes in biological activity are measured. This allows researchers to understand which parts of the molecule are essential for its activity and to design more potent and selective compounds. The investigation of phenoxymethylpenicillin and its derivatives is a classic example of this approach, aiming to optimize the properties of this important antibiotic. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
[3-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZSJQJXKWKOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496430 | |
| Record name | [3-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34904-99-9 | |
| Record name | [3-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenoxymethyl Phenyl Methanol
Established Synthetic Routes for the Phenoxymethyl (B101242) Moiety
The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. This is generally accomplished by coupling a phenol (B47542) with a suitably functionalized benzyl (B1604629) derivative.
The Williamson ether synthesis is a classic and highly effective method for forming the phenoxymethyl ether linkage. wikipedia.org This reaction involves the deprotonation of a phenol using a base to form a more nucleophilic phenoxide ion, which then displaces a halide from a substituted benzyl halide via an SN2 reaction.
For the synthesis of [3-(Phenoxymethyl)phenyl]methanol, this would typically involve reacting phenol with a 3-(halomethyl)phenylmethanol derivative, where the benzylic alcohol is often protected to prevent side reactions. A common substrate for this reaction is (3-(chloromethyl)phenyl)methanol. bldpharm.com
The general reaction is as follows: Phenol + 3-(Halomethyl)benzyl alcohol derivative + Base → this compound derivative
The efficiency of the Williamson synthesis is highest with primary alkyl halides, such as benzyl halides, as secondary and tertiary halides are more prone to elimination reactions. wikipedia.org To enhance reaction rates and yields, phase-transfer catalysis (PTC) can be employed, often using potassium hydroxide (B78521) as the base and a quaternary ammonium (B1175870) salt as the catalyst, sometimes under solvent-free conditions. researchgate.net
Table 1: Williamson Ether Synthesis Conditions
| Reactants | Base | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenol, Benzyl Bromide | Potassium Hydroxide | Tetrabutylammonium Iodide (TBAI) | Solvent-free, room temp. | High | researchgate.net |
Beyond the traditional Williamson synthesis, several other alkylation strategies are available for forming the aryl ether bond. These methods can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Mitsunobu Reaction : This reaction allows for the direct coupling of phenols with alcohols using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.govorganic-chemistry.org It provides a powerful alternative when starting from alcohol precursors instead of halides. However, certain functional groups may not be compatible with the reaction conditions. nih.gov
Ullmann Condensation : Primarily used for synthesizing bis-aryl ethers, the Ullmann condensation involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org This method is typically reserved for when the Williamson synthesis is not feasible.
Transition-Metal-Catalyzed Cross-Coupling : Modern cross-coupling reactions, such as those catalyzed by palladium or nickel, have been developed for C-O bond formation. nih.govacs.org For instance, nickel-catalyzed methods can couple phenols with aryl halides under visible light irradiation, offering a mild and efficient route to diaryl ethers. acs.org
PhenoFluor-Based Etherification : A novel approach utilizes the reagent PhenoFluor for the coupling of phenols with primary and secondary alcohols. nih.govrsc.org This method demonstrates a broad substrate scope and can be effective for substrates that are challenging for conventional methods like the Mitsunobu reaction. nih.gov
Synthesis of the 3-Substituted Phenylmethanol Core
The 3-substituted phenylmethanol portion of the molecule contains the benzylic alcohol, a key functional group. Its synthesis typically begins with a commercially available 3-substituted benzene (B151609) derivative, such as an aldehyde or carboxylic acid.
A straightforward and common method to generate the benzylic alcohol moiety is through the reduction of a carbonyl group at the benzylic position.
Reduction of Aldehydes : 3-Phenoxybenzaldehyde can be reduced to this compound. This reduction is readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). tandfonline.comncert.nic.in The reaction is typically high-yielding and chemoselective for the aldehyde group. Other methods include catalytic hydrogenation or the Meerwein-Ponndorf-Verley (MPV) reduction. ncert.nic.inresearchgate.net Biocatalytic reductions using enzymes found in plants have also been reported for substituted benzaldehydes. tandfonline.com
Reduction of Carboxylic Acids and Esters : If starting from 3-phenoxybenzoic acid or its ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce carboxylic acids and esters directly to primary alcohols. ncert.nic.in Alternatively, the carboxylic acid can first be converted to an ester, which can then be reduced. Electrochemical methods have also been explored for the reduction of benzoic acid and its derivatives. acs.orgrsc.org
Table 2: Common Reducing Agents for Carbonyl Compounds
| Carbonyl Precursor | Reducing Agent | Product | Reference |
|---|---|---|---|
| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol | tandfonline.comncert.nic.in |
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | ncert.nic.in |
| Carboxylic Acid / Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | ncert.nic.in |
| Ester / Nitrile | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | ncert.nic.in |
Organometallic reagents provide a versatile route to benzylic alcohols through carbon-carbon bond formation.
Grignard and Organolithium Reagents : These strong nucleophiles can react with aldehydes or ketones to form alcohols. youtube.com For example, a Grignard reagent prepared from 3-phenoxybromobenzene could react with formaldehyde (B43269) to yield this compound. Conversely, phenyllithium (B1222949) could be added to a protected 3-(hydroxymethyl)benzaldehyde.
Catalytic Addition of Organometallics : Rhodium- or nickel-catalyzed additions of organoboron reagents (e.g., in Suzuki-Miyaura type couplings) to aldehydes can also be used to synthesize benzylic alcohols. organic-chemistry.org These methods often exhibit high functional group tolerance.
Convergent and Divergent Synthesis Strategies
Divergent Synthesis : In contrast, a divergent synthesis starts from a central, common intermediate and branches out to create a library of different but structurally related compounds. wikipedia.orgsathyabama.ac.in While the primary goal here is the synthesis of a single target molecule, this compound could itself serve as a core molecule in a divergent synthesis. For example, the benzylic alcohol could be further functionalized or the aromatic rings could undergo additional substitutions to generate a series of derivatives for structure-activity relationship studies.
Catalytic Approaches in the Synthesis of this compound
Catalytic strategies are paramount in the synthesis of this compound, primarily focusing on two key transformations: the formation of the diaryl ether linkage to create the m-phenoxytoluene backbone, and the subsequent selective oxidation of the benzylic methyl group to the desired hydroxymethyl functionality.
The construction of the C-O-C diaryl ether bond in the precursor, m-phenoxytoluene, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination-type etherification.
The Ullmann reaction, a classic method for forming diaryl ethers, typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. organic-chemistry.orgwikipedia.org Modern iterations of this reaction often employ ligands to facilitate the process under milder conditions and with lower catalyst loadings. nih.govorganic-chemistry.orgbeilstein-journals.org For the synthesis of m-phenoxytoluene, this would involve the reaction of phenol with a 3-halotoluene, such as 3-bromotoluene. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields.
The Buchwald-Hartwig etherification, a palladium-catalyzed cross-coupling reaction, provides an alternative and often more versatile route to diaryl ethers. organic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. mdpi.com The synthesis of m-phenoxytoluene via this method would couple phenol with a 3-halotoluene using a palladium catalyst and a suitable phosphine ligand.
The selective oxidation of the methyl group in m-phenoxytoluene to a primary alcohol presents a significant challenge, as over-oxidation to the corresponding aldehyde or carboxylic acid is a common side reaction. researchgate.netacs.org Transition metal catalysts, including those based on iron, manganese, and copper, have been explored for the selective benzylic C-H oxidation. rsc.orgnih.gov These reactions often utilize various oxidants, and the choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity. For instance, some methods employ a two-step process involving benzylic bromination followed by hydrolysis, while others aim for a direct, one-step hydroxylation. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Diaryl Ethers This table presents data from various sources on the synthesis of diaryl ethers similar to m-phenoxytoluene using Ullmann and Buchwald-Hartwig coupling reactions.
| Reaction Type | Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| Ullmann | 4-Bromotoluene | Phenol | CuI | Picolinic acid | K3PO4 | DMSO | 90 | 24 | 85 | nih.gov |
| Ullmann | 4-Iodotoluene | Phenol | Cu2O | Salicylaldoxime | Cs2CO3 | CH3CN | 80 | 12 | 92 | organic-chemistry.org |
| Buchwald-Hartwig | 4-Bromotoluene | Phenol | Pd(OAc)2 | (t-Bu)3P | NaOt-Bu | Toluene | 100 | 3 | 95 | organic-chemistry.org |
| Ullmann | 3-Bromotoluene | Phenol | CuI | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 | 48 | 88 | chemistryviews.org |
| Ullmann | 2-Iodotoluene | 2,6-Dimethylphenol | CuI | Picolinic acid | K3PO4 | DMSO | 105 | 24 | 100 | nih.gov |
Both heterogeneous and homogeneous catalysis play significant roles in the synthetic strategies for this compound.
Homogeneous Catalysis: In the context of diaryl ether synthesis, homogeneous catalysts, such as soluble palladium and copper complexes, are widely used. beilstein-journals.orgorganic-chemistry.org These catalysts offer high activity and selectivity due to their well-defined active sites. For instance, Buchwald-Hartwig etherification reactions almost exclusively employ homogeneous palladium catalysts with specific phosphine ligands. organic-chemistry.org Similarly, many modern Ullmann reactions utilize soluble copper-ligand complexes to achieve milder reaction conditions. nih.govorganic-chemistry.org For the benzylic oxidation step, homogeneous catalysts based on transition metals like rhodium and ruthenium have been investigated for the autoxidation of alkylarenes. gatech.edu
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, which is particularly important for industrial applications. gatech.edu In Ullmann-type reactions, copper-based heterogeneous catalysts, such as copper oxides supported on various materials like silica (B1680970) or alumina, have been developed. gatech.edu Recently, single copper atoms anchored on graphite (B72142) nanoplatelets have been reported as highly active and recyclable catalysts for Ullmann C-O couplings. gatech.edu For benzylic oxidation, heterogeneous catalysts like perovskites (e.g., LaMnO3) have shown effectiveness in the oxidation of alkylarenes. acs.org The development of robust and selective heterogeneous catalysts for both the etherification and the hydroxylation steps is an active area of research.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Relevant Reactions This table provides a comparative overview of homogeneous and heterogeneous catalytic systems for reactions pertinent to the synthesis of this compound.
| Reaction Step | Catalysis Type | Catalyst Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Diaryl Ether Synthesis (Ullmann) | Homogeneous | CuI / Picolinic Acid | High activity, mild conditions, good functional group tolerance. | Difficult catalyst recovery, potential for metal contamination in the product. | nih.gov |
| Diaryl Ether Synthesis (Ullmann) | Heterogeneous | Copper atoms on graphite nanoplatelets | Easy separation, reusability, environmentally friendly. | Potentially lower activity compared to homogeneous systems, possible metal leaching. | gatech.edu |
| Benzylic C-H Oxidation | Homogeneous | RhCl(PPh3)3 | High efficiency in autoxidation of some alkylarenes. | Cost of rhodium, limited substrate scope. | gatech.edu |
| Benzylic C-H Oxidation | Heterogeneous | LaMnO3 Perovskite | Effective for oxidation of certain alkylarenes, catalyst is solid and separable. | Limited substrate scope reported, potential for lower selectivity. | acs.org |
Considerations for Synthetic Route Optimization and Scalability
Optimizing the synthetic route for this compound and ensuring its scalability are crucial for practical applications, including potential industrial production.
For the diaryl ether formation step, optimization involves screening various catalysts, ligands, bases, and solvents to maximize the yield and minimize reaction times. beilstein-journals.org The cost and availability of the catalyst and ligand are significant factors for large-scale synthesis. While palladium catalysts for Buchwald-Hartwig reactions are highly effective, the cost of palladium can be a drawback. beilstein-journals.org Copper-catalyzed Ullmann reactions, being more economical, are often preferred for industrial applications. nih.govorganic-chemistry.org The choice of an aryl halide (iodide, bromide, or chloride) also impacts cost and reactivity, with aryl chlorides being the most cost-effective but generally less reactive. nih.gov The scalability of Ullmann reactions has been a subject of study, with a focus on developing robust and recyclable catalysts to improve process efficiency. nih.gov
The selective oxidation of the benzylic methyl group is often the more challenging step to optimize and scale up. Key considerations include:
Chemoselectivity: Preventing over-oxidation to the aldehyde or carboxylic acid is critical. This can be achieved by careful selection of the catalyst, oxidant, and reaction conditions (temperature, pressure, reaction time). researchgate.netacs.org
Catalyst Stability and Reusability: For large-scale production, a stable and recyclable catalyst is highly desirable. Heterogeneous catalysts are often advantageous in this regard. gatech.edu
Safety: The use of certain oxidants can pose safety risks on a large scale. The development of processes that use safer and more environmentally benign oxidants, such as molecular oxygen or hydrogen peroxide, is a key goal. rsc.orgnih.gov
Downstream Processing: The purification of the final product from the reaction mixture, including the removal of any residual catalyst and byproducts, must be considered. A clean and high-yielding reaction simplifies this process.
Recent advancements in flow chemistry and process intensification can also be applied to optimize the synthesis of this compound, offering better control over reaction parameters and potentially improving safety and efficiency on a larger scale.
Chemical Reactivity and Transformation of 3 Phenoxymethyl Phenyl Methanol
Reactions Involving the Benzylic Hydroxyl Group
The benzylic hydroxyl group is a primary alcohol, and its position adjacent to a benzene (B151609) ring imparts specific reactivity, allowing for oxidation, esterification, etherification, and deoxygenation reactions.
The primary alcohol moiety of [3-(Phenoxymethyl)phenyl]methanol can be oxidized to form either the corresponding aldehyde, 3-(phenoxymethyl)benzaldehyde, or the carboxylic acid, 3-(phenoxymethyl)benzoic acid. The outcome of the reaction is largely dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. nih.gov For instance, the oxidation of primary alcohols to aldehydes is a common synthetic procedure. nih.gov
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. cetjournal.it The reaction generally proceeds through the intermediate aldehyde, which is rapidly oxidized further under these conditions. doubtnut.com
Table 1: Oxidation Reactions of Benzylic Alcohols
| Oxidizing Agent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), Room Temperature | nih.gov |
| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane (DCM), Room Temperature | nih.gov |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic solution, heat | cetjournal.it |
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst. For example, the reaction with acetic anhydride (B1165640) would yield [3-(phenoxymethyl)phenyl]methyl acetate. The kinetics of such esterifications can be influenced by the catalyst and reaction temperature. cetjournal.it
Etherification of the benzylic alcohol can be achieved under various conditions. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups, such as a phenolic hydroxyl, can be achieved using specific reagents like 2,4,6-trichloro-1,3,5-triazine with methanol (B129727) or ethanol, catalyzed by dimethyl sulfoxide. rsc.org N-iodosuccinimide (NIS) has also been reported as an efficient precatalyst for the dehydrative O-alkylation between various alcohols. d-nb.info
The removal of the benzylic hydroxyl group, a deoxygenation reaction, transforms this compound into 1-methyl-3-(phenoxymethyl)benzene. This transformation can be accomplished through several methods, often involving the conversion of the alcohol into a better leaving group or through catalytic processes.
One approach involves a two-step sequence of formylation of the alcohol followed by a B(C₆F₅)₃-catalyzed reduction of the resulting formate (B1220265) with a silane (B1218182) like triethylsilane (Et₃SiH). chemrxiv.org This method has shown chemoselectivity for secondary benzylic alcohols, but the principles can be relevant. Another effective method utilizes a titanium-based catalytic system, such as Cp₂TiCl₂, with a silane reducing agent, which has been shown to be effective for the direct deoxygenation of benzylic alcohols. rsc.orgbeilstein-journals.org Furthermore, visible light photoredox catalysis offers a mild method for the deoxygenation of benzylic alcohols, often after conversion to a benzoate (B1203000) ester. masterorganicchemistry.com
Table 2: Deoxygenation Methods for Benzylic Alcohols
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Formylation-Reduction | Acetic formic anhydride, then B(C₆F₅)₃, Et₃SiH | Chemoselective for secondary benzylic alcohols | chemrxiv.org |
| Titanium-Catalyzed | Cp₂TiCl₂, Me(EtO)₂SiH | Direct deoxygenation using a non-precious metal catalyst | rsc.orgbeilstein-journals.org |
Reactions Involving the Phenoxymethyl (B101242) Ether Linkage
The phenoxymethyl group contains a robust aryl ether bond. However, this linkage can be cleaved under specific conditions, and the adjacent methylene (B1212753) bridge can be a site for certain reactions.
The cleavage of the aryl ether linkage in this compound would result in the formation of phenol (B47542) and 3-(hydroxymethyl)benzyl alcohol or its derivatives. This reaction is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). doubtnut.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond because the aromatic ring is resistant to nucleophilic attack, leading to the formation of a phenol and an alkyl halide. doubtnut.comnih.gov
Catalytic transfer hydrogenolysis is another method for the cleavage of aryl ether bonds. This process often employs a metal catalyst, such as nickel on a porous carbon support (Ni/C), and a hydrogen donor like isopropanol. rsc.org This method can be advantageous as it often proceeds under milder conditions than acid cleavage and can offer selectivity. universityofcalifornia.edu
Nucleophilic substitution at the methylene bridge of the phenoxymethyl group would involve the displacement of the phenoxy group. This is essentially a cleavage of the C-O bond, as discussed in the previous section, but with a focus on the introduction of a new substituent at the benzylic position of the phenoxy group. Such reactions are challenging due to the stability of the ether linkage. However, under conditions that favor the formation of a benzylic carbocation or a related reactive intermediate, such as in the presence of a strong Lewis acid, a nucleophile could potentially attack the methylene carbon. The reaction of 1-(Y-phenyl)ethyl chlorides with anilines in methanol provides an example of nucleophilic substitution at a benzylic position. d-nb.info While not a direct example, it illustrates the principles of substitution at a benzylic carbon.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
This compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents on each ring. The phenoxymethyl group (-OCH₂Ph) on the central ring is an ortho, para-director due to the electron-donating nature of the ether oxygen, which can stabilize the arenium ion intermediate through resonance. Conversely, the hydroxymethyl group (-CH₂OH) is a weakly deactivating, meta-directing group. The terminal phenyl ring of the phenoxy group is activated by the ether oxygen and is also susceptible to ortho and para substitution.
While specific literature on the direct electrophilic aromatic substitution of this compound is limited, the expected reactivity can be inferred from the known behavior of related compounds.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings typically requires treatment with a mixture of concentrated nitric acid and sulfuric acid. alevelh2chemistry.comlibretexts.orgyoutube.comyoutube.com The reaction conditions, such as temperature, can influence the degree of nitration. libretexts.org Given the presence of two phenyl rings, a mixture of mono- and di-nitrated products would be anticipated, with substitution occurring at the positions activated by the phenoxymethyl group.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) is another common EAS reaction. masterorganicchemistry.com This is often achieved using the elemental halogen in the presence of a Lewis acid catalyst. A patent for a related β-lactam compound containing a phenoxymethyl moiety describes a halogenation process, suggesting the feasibility of such a transformation on the phenoxymethyl ring of the title compound. rsc.org
Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl or acyl groups onto an aromatic ring. masterorganicchemistry.com However, the presence of the alcohol functionality in this compound could lead to complications, as the Lewis acid catalyst can coordinate with the hydroxyl group, potentially deactivating the ring system or promoting side reactions.
Hypothetical Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Major Products |
| Mononitration | Conc. HNO₃, Conc. H₂SO₄, low temp. | Mixture of ortho- and para-nitro substituted isomers on the phenoxy ring and meta-substitution on the central ring. |
| Dinitration | Conc. HNO₃, Conc. H₂SO₄, higher temp. | Mixture of dinitro-substituted isomers on both rings. |
| Monobromination | Br₂, FeBr₃ | Mixture of ortho- and para-bromo substituted isomers on the phenoxy ring. |
Functional Group Interconversions and Modifications
The alcohol and ether functionalities in this compound are amenable to a variety of transformations, allowing for the synthesis of a wide range of derivatives.
Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org Milder reagents like pyridinium chlorochromate (PCC) would favor the formation of the corresponding aldehyde, [3-(phenoxymethyl)phenyl]formaldehyde, while stronger oxidants such as potassium permanganate or chromic acid would lead to the carboxylic acid, 3-(phenoxymethyl)benzoic acid. libretexts.orglibretexts.org
Ether Cleavage: The phenoxymethyl ether linkage can be cleaved under strongly acidic conditions or by using specific reagents like boron tribromide (BBr₃). nih.govufp.ptnih.govcore.ac.ukgvsu.edu Cleavage with a strong acid like HBr or HI would likely yield 3-methylphenol and phenol. nih.gov The use of BBr₃ is a common method for cleaving aryl ethers. nih.govufp.ptnih.govcore.ac.ukgvsu.edu
Esterification: The benzylic alcohol can readily react with carboxylic acids or their derivatives, such as acyl chlorides, to form esters. chemguide.co.ukchemguide.co.uklibretexts.org The reaction with an acyl chloride is typically rapid and can be performed at room temperature. chemguide.co.uk This reaction provides a straightforward method to introduce a variety of ester functionalities.
Functional Group Interconversion Reactions:
| Reaction | Reagents | Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | [3-(Phenoxymethyl)phenyl]formaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 3-(Phenoxymethyl)benzoic acid |
| Ether Cleavage | Boron tribromide (BBr₃) | 3-Hydroxybenzyl alcohol and Phenol |
| Esterification | Acetyl chloride | [3-(Phenoxymethyl)phenyl]methyl acetate |
| Halogenation of Alcohol | Thionyl chloride (SOCl₂) | 3-(Phenoxymethyl)benzyl chloride |
Stereochemical Aspects of Reactions
This compound is an achiral molecule as it does not possess a stereocenter. However, reactions involving this compound can introduce chirality, leading to the formation of stereoisomers.
For instance, if a reaction were to introduce a new substituent at the benzylic carbon in a way that creates a chiral center, a racemic mixture of enantiomers would be expected unless a chiral reagent or catalyst is employed. masterorganicchemistry.com
Furthermore, if a reaction were to occur on one of the phenyl rings that results in restricted rotation (atropisomerism), this could also lead to stereoisomers. However, this is less common for simple phenyl ether systems.
While no specific studies on the stereoselective reactions of this compound were found, general principles of stereochemistry in organic synthesis would apply. For example, enzymatic resolutions or the use of chiral auxiliaries could potentially be employed to achieve stereoselective transformations. The study of ortho-halogenated benzyl (B1604629) alcohol has shown that halogenation can lead to stable chiral conformations. rsc.org
Derivatization Strategies and Analog Synthesis Based on the 3 Phenoxymethyl Phenyl Methanol Scaffold
Modification of the Phenylmethanol Moiety
The phenylmethanol portion of the scaffold presents two primary sites for modification: the phenyl ring and the benzylic alcohol.
Introduction of Substituents on the Phenyl Ring
Introducing substituents onto the phenyl ring of the phenylmethanol moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Strategic placement of electron-donating or electron-withdrawing groups can modulate the acidity of the benzylic alcohol and impact interactions with biological targets. For instance, the incorporation of trifluoromethyl groups is a known strategy in drug discovery to enhance metabolic stability and binding affinity. nih.gov
Table 1: Examples of Phenyl Ring-Substituted [3-(Phenoxymethyl)phenyl]methanol Analogs
| Compound ID | Substitution on Phenyl Ring | Rationale |
| 1a | 4-Fluoro | Modulate pKa, block potential metabolism |
| 1b | 2,4-Dichloro | Increase lipophilicity, potential for halogen bonding |
| 1c | 4-Trifluoromethyl | Enhance metabolic stability, improve binding affinity |
| 1d | 3-Methoxy | Increase polarity, potential for hydrogen bonding |
Derivatization of the Alcohol Functionality
The primary alcohol of the this compound scaffold is a key handle for derivatization. It can be transformed into a variety of functional groups to alter polarity, introduce new interaction points, or serve as a point of attachment for linkers to other molecular fragments. Common derivatizations include esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. These modifications can impact the molecule's ability to act as a hydrogen bond donor or acceptor.
Table 2: Derivatives of the Alcohol Functionality of this compound
| Compound ID | Functional Group | Potential Application |
| 2a | -CH₂OAc (Acetate ester) | Prodrug strategy, increased lipophilicity |
| 2b | -CH₂OMe (Methyl ether) | Remove hydrogen bond donor capability |
| 2c | -CHO (Aldehyde) | Reactive handle for further synthesis, potential for covalent interactions |
| 2d | -COOH (Carboxylic acid) | Introduce negative charge, improve solubility |
Modification of the Phenoxy Group
Substitution Patterns on the Phenol (B47542) Ring
Altering the substitution pattern on the terminal phenol ring can fine-tune the electronic and steric properties of the molecule. The introduction of substituents can modulate the molecule's interaction with target proteins and influence its absorption, distribution, metabolism, and excretion (ADME) profile. For example, halogenation or the addition of small alkyl groups can enhance activity. nih.gov
Table 3: Examples of Substituted Phenoxy Analogs
| Compound ID | Substitution on Phenol Ring | Rationale |
| 3a | 4-Chloro | Enhance activity, increase lipophilicity |
| 3b | 2,4-Difluoro | Modulate electronics, block metabolism |
| 3c | 4-Methyl | Fine-tune steric interactions |
| 3d | 3-Cyano | Introduce polar group, act as hydrogen bond acceptor |
Bioisosteric Replacements for the Phenoxy Moiety
Bioisosteric replacement of the phenoxy group is a key strategy to address potential liabilities such as metabolic instability or to explore new chemical space. nih.gov Phenyl rings are often replaced to improve ADME properties and reduce the potential for the formation of toxic metabolites. hyphadiscovery.com A variety of heterocyclic and non-aromatic rings can mimic the steric and electronic properties of the phenyl ring while offering improved physicochemical characteristics. nih.gov The goal of such replacements is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com
Table 4: Bioisosteric Replacements for the Phenoxy Group
| Compound ID | Bioisosteric Replacement | Rationale |
| 4a | Pyridyloxy | Introduce a basic center, improve solubility |
| 4b | Thiophenoxy | Alter electronic distribution and metabolic profile |
| 4c | Cyclohexyloxy | Increase saturation (sp³ character), improve solubility |
| 4d | Bicyclo[1.1.1]pentane (BCP) | Phenyl mimic with improved metabolic stability. acs.org |
Linker Modifications and Extension Strategies
Table 5: Linker Modifications and Extensions
| Compound ID | Linker Modification | Rationale |
| 5a | -S- (Thioether) | Alter bond angle and lipophilicity |
| 5b | -CH₂-CH₂- (Ethylene bridge) | Increase flexibility and length |
| 5c | -NH- (Secondary amine) | Introduce hydrogen bond donor capability |
| 5d | -C≡C- (Acetylene) | Introduce rigidity and linearity |
Varied Alkyl Chain Lengths and Functionalities
The benzylic hydroxyl group and the phenoxymethyl (B101242) moiety of this compound are prime sites for introducing varied alkyl chains and new functionalities. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile, which are critical for its interaction with biological targets.
One of the most straightforward approaches to introduce alkyl chains is through the Williamson ether synthesis. By deprotonating the benzylic alcohol with a suitable base, such as sodium hydride, the resulting alkoxide can react with a variety of alkyl halides to yield ethers with different chain lengths and functionalities. For instance, reaction with short-chain alkyl bromides (e.g., ethyl bromide, propyl bromide) would lead to simple alkyl ethers, while using longer-chain halides could systematically probe the effect of lipophilicity.
Furthermore, this strategy allows for the incorporation of terminal functional groups on the alkyl chain. For example, using a protected halo-alcohol like 2-(2-bromoethoxy)tetrahydro-2H-pyran would, after deprotection, yield a hydroxylated ether derivative. This terminal hydroxyl group can then serve as a handle for further functionalization, such as esterification or etherification, to introduce additional diversity.
The phenoxy group can also be a target for modification, although it is generally less reactive than the benzylic alcohol. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, could be employed to introduce alkyl chains or functionalized moieties onto the terminal phenyl ring, provided that appropriate directing groups are present or introduced.
The following table illustrates a hypothetical set of derivatives that could be synthesized by varying alkyl chain lengths and functionalities at the benzylic alcohol position:
| Derivative | Modifying Reagent | Resulting Functionality | Potential Physicochemical Change |
| 3-(Phenoxymethyl)phenylbenzene | Ethyl bromide | Ethyl ether | Increased lipophilicity |
| 2-{[3-(Phenoxymethyl)benzyl]oxy}ethanol | 2-Bromoethanol | Hydroxyethyl ether | Increased hydrophilicity, H-bond donor |
| [3-(Phenoxymethyl)benzyl] (4-methoxybenzyl) ether | 4-Methoxybenzyl chloride | Methoxybenzyl ether | Increased steric bulk, potential for H-bond acceptance |
| 2-{[3-(Phenoxymethyl)benzyl]oxy}acetic acid | Ethyl 2-bromoacetate (followed by hydrolysis) | Carboxylic acid | Introduction of a negative charge at physiological pH, increased polarity |
Incorporation of Heterocyclic Linkers
Replacing the flexible ether linkage or modifying the phenyl rings with heterocyclic systems can dramatically alter the conformational preferences and electronic properties of the scaffold. Heterocycles are prevalent in medicinal chemistry as they can introduce hydrogen bond donors and acceptors, modulate pKa, and provide rigidifying elements that can improve binding affinity and selectivity for a biological target.
One strategy involves the synthesis of analogs where the phenoxy ether is replaced by a nitrogen-containing heterocycle. For example, a Buchwald-Hartwig amination reaction between 3-bromobenzyl alcohol (or a protected version) and a phenol derivative could be followed by a subsequent reaction to form a heterocyclic ring, or a direct coupling with a nitrogen heterocycle like imidazole (B134444) or pyrazole (B372694).
Alternatively, the terminal phenyl ring can be substituted with a heterocycle. This can be achieved through Suzuki or Stille coupling reactions if one starts with a bromo-substituted this compound derivative. For instance, coupling with a boronic acid derivative of pyridine (B92270) or thiophene (B33073) would introduce these heterocycles at the periphery of the molecule.
The following table presents a hypothetical series of analogs with incorporated heterocyclic linkers:
| Analog | Synthetic Strategy | Incorporated Heterocycle | Potential Impact |
| [3-((1H-Imidazol-1-yl)methyl)phenyl]methanol | Nucleophilic substitution with imidazole | Imidazole | Introduction of H-bond acceptor/donor, potential for metal coordination |
| [3-(Phenoxymethyl)-5-(pyridin-3-yl)phenyl]methanol | Suzuki coupling with pyridine-3-boronic acid | Pyridine | Increased polarity, potential for altered solubility and ADME properties |
| 3-(Phenoxymethyl)phenylmethanone | Oxidation of alcohol to aldehyde, followed by reaction with a pyrazole nucleophile | Pyrazole | Rigidification of the linker, introduction of H-bond acceptors |
| [3-(Thiophen-2-yloxymethyl)phenyl]methanol | Williamson ether synthesis with 2-hydroxythiophene | Thiophene | Altered electronics and lipophilicity compared to phenoxy |
Scaffold Diversification and Library Generation
The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be employed to rapidly create a large number of diverse analogs. escholarship.org
A divergent synthetic strategy would be particularly effective. Starting from a common intermediate, such as [3-(bromomethyl)phenyl]methanol or 3-formylphenyl phenoxymethyl ether, a multitude of building blocks can be introduced in parallel. For instance, the aldehyde intermediate can be subjected to a wide array of reactions, including:
Reductive amination: Reaction with a library of primary and secondary amines to generate a diverse set of amino-alcohol derivatives.
Wittig reaction: Introduction of various carbon-carbon double bonds with different substituents.
Grignard/organolithium addition: Creation of a range of secondary alcohols with diverse alkyl or aryl groups.
Solid-phase synthesis could also be a powerful tool for library generation. The scaffold could be anchored to a resin via the benzylic alcohol, allowing for iterative modifications on the aromatic rings or the phenoxy group. After the desired transformations, the final products can be cleaved from the resin in high purity.
The generation of a focused library around this scaffold would allow for a systematic exploration of the chemical space and the identification of compounds with desired biological activities or material properties.
Structure-Activity Relationship (SAR) Design Principles for Analog Generation
While no specific biological activity has been ascribed to the parent this compound scaffold in the public domain, the principles of structure-activity relationship (SAR) can guide the design of analog libraries for screening against a hypothetical biological target. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.
Key design principles for generating analogs for an SAR study would include:
Systematic Variation of Substituents: On both phenyl rings, one could systematically vary the electronic nature (electron-donating vs. electron-withdrawing), steric bulk (small vs. large), and lipophilicity (hydrophilic vs. hydrophobic) of the substituents. For example, a series of analogs could be synthesized with substituents at the 4'-position of the phenoxy group, such as -H, -F, -Cl, -CH3, -OCH3, and -CF3, to probe the effect of these changes on activity.
Conformational Constraint: The flexibility of the ether linkage can be a target for modification. Introducing rigidity through cyclization or by replacing the ether with a more constrained linker (e.g., an alkene or an amide) can lock the molecule into a specific conformation, which may lead to enhanced activity if that conformation is the bioactive one.
Isosteric and Bioisosteric Replacements: The ether oxygen could be replaced with other groups of similar size and electronic properties (isosteres), such as a sulfur atom (thioether) or a methylene (B1212753) group. Bioisosteric replacements, where a functional group is replaced by another that retains the desired biological activity, could also be explored. For example, a carboxylic acid could be replaced with a tetrazole to maintain an acidic character with potentially improved metabolic stability.
The following table outlines a hypothetical SAR exploration plan for the this compound scaffold:
| Modification Site | Proposed Analogs | Rationale for SAR |
| Benzylic Alcohol | Esters (acetate, benzoate), Ethers (methyl, ethyl), Carbonates | Probing the necessity of the free hydroxyl group and the impact of its modification on activity and prodrug potential. |
| Phenoxy Linkage | Thioether, Sulfoxide, Sulfone, Amine | Evaluating the role of the ether oxygen in binding and the effect of different linker electronics and hydrogen bonding capabilities. |
| Terminal Phenyl Ring | Substitution at para-position with -F, -Cl, -Me, -OMe, -CN | Investigating the influence of electronic and steric effects on this part of the molecule. |
| Central Phenyl Ring | Introduction of substituents ortho- or para- to the phenoxymethyl group | Assessing how substitution on the central ring affects the overall conformation and interaction with a target. |
By systematically applying these derivatization strategies and SAR principles, a comprehensive understanding of the chemical space around the this compound scaffold can be achieved, paving the way for the discovery of novel compounds with valuable applications.
Spectroscopic and Structural Characterization of 3 Phenoxymethyl Phenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For [3-(Phenoxymethyl)phenyl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a typical solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the benzylic methylene (B1212753) protons, and the hydroxyl proton.
The protons on the phenoxy ring are expected to show chemical shifts similar to those in anisole (B1667542) or related phenyl ethers. The protons ortho and para to the oxygen atom will be shifted upfield due to the electron-donating effect of the ether oxygen, while the meta protons will be less affected. The protons on the central phenyl ring will be influenced by both the phenoxymethyl (B101242) and the hydroxymethyl substituents.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (Phenoxy, ortho) | 6.95 | d | 2H |
| Ar-H (Phenoxy, para) | 7.05 | t | 1H |
| Ar-H (Phenoxy, meta) | 7.30 | t | 2H |
| Ar-H (Central ring) | 7.10 - 7.40 | m | 4H |
| -CH₂-O- | 5.05 | s | 2H |
| -CH₂-OH | 4.70 | d | 2H |
| -OH | ~1.80 (variable) | t | 1H |
Note: These are predicted values and may vary from experimental results. The hydroxyl proton's chemical shift and multiplicity are highly dependent on concentration, temperature, and solvent.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.
The carbon attached to the ether oxygen (ipso-carbon of the phenoxy group) is expected to be significantly downfield. The benzylic carbon and the carbon of the methylene bridge in the phenoxymethyl group will also have characteristic chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (ipso, phenoxy) | 158.5 |
| C (para, phenoxy) | 121.5 |
| C (meta, phenoxy) | 129.8 |
| C (ortho, phenoxy) | 115.0 |
| C (ipso, central ring, C-CH₂OH) | 142.0 |
| C (ipso, central ring, C-CH₂O) | 139.0 |
| C (aromatic, central ring) | 120.0 - 129.0 |
| C (-CH₂-O-) | 70.0 |
| C (-CH₂-OH) | 65.0 |
Note: These are predicted values and may vary from experimental results.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For this compound, correlations would be expected between the adjacent aromatic protons on both rings. A key correlation would be observed between the hydroxyl proton and the protons of the adjacent methylene group (-CH₂OH), confirming their direct connection, provided the hydroxyl proton exchange is not too rapid.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the two methylene groups (-CH₂-O- and -CH₂-OH) to their corresponding carbon signals. It would also allow for the assignment of the protonated aromatic carbons.
Correlations from the benzylic methylene protons (-CH₂-O-) to the ipso-carbon of the phenoxy ring and to several carbons of the central phenyl ring.
Correlations from the hydroxymethyl protons (-CH₂-OH) to the ipso-carbon of the central ring to which it is attached.
Correlations between aromatic protons and neighboring aromatic carbons, helping to assign the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₄O₂), the expected exact mass can be calculated.
Calculated Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₁₅O₂⁺ | 215.1067 |
| [M+Na]⁺ | C₁₄H₁₄NaO₂⁺ | 237.0886 |
| [M]⁺˙ | C₁₄H₁₄O₂⁺˙ | 214.0994 |
The experimental determination of one of these exact masses to within a few parts per million (ppm) would provide strong evidence for the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the following key steps:
Loss of water: A common fragmentation for benzyl (B1604629) alcohols is the loss of a water molecule (18 Da) from the protonated molecule, leading to a stable benzylic carbocation.
Cleavage of the ether bond: The ether linkage is another likely site of fragmentation. Cleavage could lead to the formation of a phenoxy radical and a [M - OPh]⁺ ion, or a phenol (B47542) molecule and a [M - H_OPh]⁺ ion.
Formation of a tropylium (B1234903) ion: The benzyl-type fragments can rearrange to form the highly stable tropylium ion (C₇H₇⁺, m/z 91).
Predicted Key Fragments in the MS/MS Spectrum of this compound [M+H]⁺
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 197 | [M+H - H₂O]⁺ |
| 107 | [C₇H₇O]⁺ (hydroxybenzyl cation) |
| 93 | [C₆H₅O]⁺ (phenoxy cation) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
The detailed analysis of the MS/MS spectrum would provide a fingerprint of the molecule's structure, complementing the information obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its alcohol, ether, and aromatic components.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a strong and broad band, typically in the range of 3200-3600 cm⁻¹. libretexts.orgdocbrown.info For this compound, this broad absorption is expected due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info The C-O stretching vibration of the primary alcohol group is also a key indicator, generally appearing as a strong band between 1000 and 1075 cm⁻¹. libretexts.orgkcvs.ca
The presence of the phenoxymethyl group introduces an ether linkage. The characteristic C-O-C stretching vibrations of aromatic ethers typically result in strong bands in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch). The aromatic nature of the two phenyl rings will be evidenced by C-H stretching vibrations above 3000 cm⁻¹, typically between 3000 and 3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1400-1600 cm⁻¹ region. libretexts.orgkcvs.ca
A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| Alcohol | O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad |
| Alcohol | C-O Stretch | 1000-1075 | Strong |
| Aromatic Ether | Asymmetric C-O-C Stretch | 1200-1275 | Strong |
| Aromatic Ether | Symmetric C-O-C Stretch | 1020-1075 | Moderate |
| Aromatic | C-H Stretch | 3000-3100 | Moderate to Weak |
| Aromatic | C=C Stretch | 1400-1600 | Moderate to Weak |
| Alkane (CH₂) | C-H Stretch | 2850-2960 | Moderate |
X-ray Crystallography for Solid-State Structural Determination of Related Derivatives
The table below summarizes crystallographic data for a related hydroxybenzyl alcohol.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-Hydroxybenzyl alcohol | C₇H₈O₂ | Monoclinic | P2₁/n | Hydrogen Bonding nih.gov |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the purification and assessment of the purity of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary method for analyzing aromatic alcohols and ethers. For this compound, a C18 column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound and any potential impurities with different polarities. Detection can be readily achieved using a UV detector, as the aromatic rings in the molecule absorb UV light. sielc.com
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. A capillary column with a polar stationary phase, such as one containing wax or a phenyl-substituted polysiloxane, would be appropriate. semanticscholar.org The sample would be vaporized in a heated injection port and carried through the column by an inert carrier gas like helium. The oven temperature can be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer detector allows for the identification of the compound and its impurities based on their mass spectra. nih.govnih.gov
The following table outlines typical parameters for these chromatographic methods.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection Method |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV Spectroscopy |
| GC | Polar Capillary (e.g., DB-WAX) | Helium or Hydrogen | Mass Spectrometry (MS) or Flame Ionization (FID) |
Computational and Theoretical Studies of 3 Phenoxymethyl Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. anu.edu.au These methods, which solve approximations of the Schrödinger equation, can elucidate electronic structure, predict reactivity, map conformational landscapes, and forecast spectroscopic properties. anu.edu.au For a molecule like [3-(Phenoxymethyl)phenyl]methanol, methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster) would be employed. anu.edu.auresearchgate.net
Electronic Structure and Reactivity Predictions
The electronic structure of this compound is characterized by the interplay between its constituent functional groups. The phenoxy group acts as an electron-withdrawing substituent via the inductive effect, while the ether oxygen's lone pairs can participate in resonance (π-donation) with the attached phenyl ring. The hydroxymethyl group (-CH2OH) is generally a weak electron-withdrawing group.
Quantum chemical calculations would precisely quantify these effects. A Natural Bond Orbital (NBO) analysis could be used to study the delocalization of electron density, such as the interaction between the lone pair electrons on the ether oxygen and the π* orbitals of the phenyl ring. researchgate.net The resulting molecular electrostatic potential (MEP) map would visualize electron-rich and electron-poor regions, highlighting the nucleophilic character of the hydroxyl and ether oxygens and the electrophilic nature of the aromatic protons.
Reactivity predictions can be derived from frontier molecular orbitals (HOMO and LUMO). The distribution and energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is expected to have significant contributions from the π-systems of the phenyl rings and the lone pairs of the oxygen atoms, suggesting these are primary sites for oxidation or electrophilic attack.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Rationale/Methodology |
| Dipole Moment | Non-zero, moderate magnitude | Asymmetric structure with polar C-O and O-H bonds. Calculated via DFT (e.g., B3LYP/6-311++G(df,p)). researchgate.net |
| HOMO Localization | Primarily on the phenoxy-substituted ring and oxygen atoms | The ether linkage and π-system create electron-rich regions. |
| LUMO Localization | Primarily on the benzyl (B1604629) ring | The hydroxymethyl substituent can draw some electron density. |
| MEP Minima | Located near the hydroxyl and ether oxygen atoms | These represent the most electron-rich, nucleophilic sites. |
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound is primarily due to the rotation around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the ring. A potential energy surface (PES) scan, performed by systematically rotating these dihedral angles and calculating the energy at each step using a quantum chemical method, would map the conformational landscape.
This analysis would identify the global minimum energy conformer (the most stable structure) and various local minima separated by rotational energy barriers. Studies on similar flexible molecules, like phenyl vinyl ether, show that the interplay of hydrogen bonding and other noncovalent interactions determines the preferred conformation. nih.gov For this compound, weak intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen might stabilize certain folded conformers.
Table 2: Key Dihedral Angles and Expected Conformational Features
| Dihedral Angle | Description | Expected Feature |
| C(benzyl)-C(ring)-O-C(phenoxy) | Rotation around the ether bond | Defines the overall shape (extended vs. folded). Multiple low-energy conformers are expected. |
| C(ring)-C(benzyl)-O-H | Rotation of the hydroxyl group | Determines potential for intramolecular hydrogen bonding. |
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in experimental structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is standard for predicting NMR chemical shifts (¹H and ¹³C).
The predicted shifts would be sensitive to the molecule's conformation. For instance, the chemical shift of the benzylic protons (-CH2OH) would vary depending on their proximity to the shielding or deshielding zones of the adjacent phenoxy-substituted ring. Similarly, the aromatic protons would show a range of chemical shifts based on their electronic environment, influenced by the ether and hydroxymethyl substituents. Theoretical calculations of IR spectra can also predict the vibrational frequencies for key functional groups, such as the O-H stretch of the alcohol and the C-O-C asymmetric stretch of the ether, which are sensitive to hydrogen bonding. nih.gov
Molecular Dynamics Simulations to Explore Conformational Flexibility
While quantum chemistry is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a solvent (e.g., water or DMSO) would provide a detailed picture of its conformational flexibility in a more realistic environment. nih.govnih.gov
The simulation would track the trajectories of all atoms over nanoseconds or microseconds, governed by a force field that approximates the potential energy of the system. Analysis of these trajectories would reveal:
Dominant conformations: The simulation would show which low-energy conformers (identified from quantum calculations) are most populated at a given temperature.
Conformational transitions: It would map the pathways and estimate the frequency of transitions between different conformational states.
Solvent effects: The simulation would explicitly show how interactions with solvent molecules (e.g., hydrogen bonding with water) influence the conformational preferences of the solute. Studies on methanol (B129727) in various mixtures show that its hydrogen bonding and librational motions are significantly affected by the surrounding medium. nih.govnih.gov
Molecular Docking and Ligand-Target Interaction Modeling for Related Scaffolds
The this compound structure contains a "phenoxymethylphenyl" scaffold, which is a common motif in various biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein. nih.gov
Docking studies on ligands containing this scaffold against various protein targets would reveal common interaction patterns. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net
Binding Site Analysis within Biological Macromolecules
Analysis of docked poses for ligands with a phenoxymethylphenyl backbone often reveals key interactions. The ether oxygen and the hydroxyl group are potent hydrogen bond acceptors and donors, respectively. The two phenyl rings can engage in favorable π-π stacking or hydrophobic interactions with aromatic and nonpolar residues in the binding pocket, such as phenylalanine, tyrosine, or leucine. nih.govresearchgate.net
For example, in a hypothetical docking with tyrosine hydroxylase, a deep binding groove lined with polar and aromatic residues would be the likely target. nih.gov The hydroxyl group of the ligand might form a crucial hydrogen bond with a polar residue like a histidine, while the phenyl rings could stack against other aromatic residues within the active site. nih.gov
Table 3: Common Interactions for the Phenoxymethylphenyl Scaffold in a Protein Binding Site
| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |
| Hydroxyl Group (-OH) | Aspartate, Glutamate, Serine, Histidine | Hydrogen Bond (Donor/Acceptor) |
| Ether Oxygen (-O-) | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |
| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / T-shaped Stacking |
| Phenyl Rings | Leucine, Valine, Isoleucine, Alanine | Hydrophobic (van der Waals) Interactions |
This analysis provides valuable insights for structure-based drug design, suggesting how modifications to the scaffold could enhance binding affinity and selectivity for a specific biological target. researchgate.net
Interaction Modes (Hydrogen Bonding, Hydrophobic, π-Stacking)
The structural architecture of this compound, featuring two aromatic rings, a flexible ether linkage, and a primary alcohol, dictates its capacity for various non-covalent interactions. These interactions are fundamental to its behavior in chemical and biological systems.
Hydrogen Bonding : The primary alcohol group (-CH₂OH) is the principal site for hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl hydrogen can act as a hydrogen bond donor. This duality allows the molecule to form strong interactions with polar residues in a biological target, such as the amino acid side chains of proteins, or with solvent molecules like water. stackexchange.com The ether oxygen in the phenoxymethyl (B101242) group is also a potential hydrogen bond acceptor, though it is generally weaker than the hydroxyl oxygen. stackexchange.com
Hydrophobic Interactions : The two phenyl rings constitute significant nonpolar surface area, making them prone to hydrophobic interactions. In an aqueous environment, these rings are likely to engage with hydrophobic pockets or surfaces of other molecules to minimize their exposure to water. nih.gov This type of interaction is a major driving force for the binding of small molecules to many biological targets.
π-Stacking : The presence of two aromatic rings (the phenyl and phenoxymethyl moieties) allows for π-π stacking interactions. nih.gov These can occur between the molecule and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein active site. mdpi.com The stability of these interactions can be influenced by the relative orientation of the rings (e.g., parallel-displaced or T-shaped) and the electronic nature of the aromatic systems. nih.govmdpi.com The flexible ether linkage allows the two rings to adopt various conformations, potentially enabling optimal π-stacking geometry upon binding.
Table 1: Potential Non-Covalent Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Type | Role |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bonding | Donor and Acceptor |
| Phenyl Ring | Hydrophobic, π-Stacking | Interaction with nonpolar/aromatic groups |
| Phenoxy Ring | Hydrophobic, π-Stacking | Interaction with nonpolar/aromatic groups |
| Ether Linkage (-O-) | Hydrogen Bonding | Weak Acceptor |
Quantitative Structure-Activity Relationship (QSAR) Modeling (for related scaffolds)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predicting the activity of novel compounds and optimizing lead structures in drug discovery. While specific QSAR studies on this compound are not extensively documented, the principles are widely applied to structurally related scaffolds. nih.gov
A typical QSAR study involves:
Assembling a dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values).
Calculating molecular descriptors for each molecule that quantify various physicochemical properties (e.g., electronic, steric, hydrophobic).
Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation relating the descriptors to the activity. frontiersin.org
Validating the model's predictive power using internal and external test sets of compounds. nih.gov
Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These models are built solely on the information derived from a set of active ligands. nih.gov
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For a series of phenoxymethylphenyl analogs, a pharmacophore model could define the optimal spatial relationship between the hydroxyl group, the ether oxygen, and the aromatic rings for binding to a target. nih.gov This model can then be used as a 3D query to screen large databases for new, structurally diverse compounds that fit the hypothesis. frontiersin.org
3D-QSAR (CoMFA/CoMSIA) : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. They involve aligning a series of molecules and calculating their steric and electrostatic fields (and in CoMSIA, hydrophobic, and hydrogen bond donor/acceptor fields) around them. mdpi.com The resulting field values are then correlated with biological activity. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov For the this compound scaffold, these maps could guide substitutions on the phenyl rings to enhance potency.
When the 3D structure of the target protein is available, structure-based methods can be used to develop more refined QSAR models.
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking a series of analogs into the active site, one can derive descriptors based on the specific interactions formed (e.g., number of hydrogen bonds, docking score, interaction energy). nih.gov These interaction-based descriptors can then be used to build a QSAR model that directly relates binding modes to activity. For instance, a QSAR model for phenoxymethylphenyl-based inhibitors could be developed by correlating their docking scores within a specific enzyme's active site with their measured inhibitory concentrations. nih.gov
Table 2: Example of Statistical Parameters from a Hypothetical 3D-QSAR Study on a Related Scaffold
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| r² | Coefficient of determination (Training set) | > 0.80 | researchgate.net |
| q² or Q²ext | Cross-validated r² (Test set) | > 0.70 | nih.gov |
| PLS Factors | Number of principal components used in the model | 3 - 7 | nih.gov |
| RMSE | Root Mean Square Error of prediction | Low value | nih.gov |
| Pearson-R | Correlation between predicted and observed activity | > 0.80 | nih.gov |
Cheminformatics and Virtual Screening Applications
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. This compound and its analogs can be subjects of various cheminformatics applications, particularly virtual screening.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A compound like this compound could be involved in this process in several ways:
As a Library Compound : It may exist within large commercial or proprietary databases (e.g., ChemBridge, ZINC) that are screened against a target of interest. nih.gov If its structure is computationally predicted to bind well to a target protein (via docking) or matches a pharmacophore model, it would be identified as a "hit" for further experimental testing.
As a Starting Point for Similarity Searching : If this compound is found to have desirable activity, its structure can be used as a query to search for similar compounds in a database. This "scaffold hopping" or similarity search can identify analogs with potentially improved properties (e.g., higher potency, better ADME profile). researchgate.net
As a Fragment for Fragment-Based Screening : The phenoxymethylphenyl scaffold could be identified in a fragment-based screen, where small, low-complexity molecules ("fragments") are screened for weak binding to a target. Positive hits are then computationally or synthetically "grown" or linked together to create more potent lead compounds.
Through these in silico approaches, the time and cost of identifying promising new molecules for various applications can be significantly reduced. nih.gov
Role of 3 Phenoxymethyl Phenyl Methanol As a Scaffold in Chemical Biology and Drug Discovery Research
Utility as a Privileged Scaffold for Designing Probes and Ligands
The concept of privileged scaffolds is a cornerstone of modern drug discovery, referring to molecular architectures that are capable of interacting with various biological targets, thereby serving as a foundation for developing diverse compound libraries. hebmu.edu.cnnih.govufrj.br The terminal phenoxy group, a key feature of the [3-(Phenoxymethyl)phenyl]methanol scaffold, is a recognized privileged moiety in medicinal chemistry due to its critical role in the biological activity of numerous compounds. mdpi.com This scaffold provides a unique three-dimensional arrangement that can be strategically modified to achieve high affinity and selectivity for a range of biological targets. hebmu.edu.cnnih.gov
Design of Enzyme Inhibitors (e.g., SIRT2, α-glucosidase) based on the Phenoxymethylphenyl Scaffold
The phenoxymethylphenyl framework has proven to be a fruitful starting point for the development of potent and selective enzyme inhibitors.
Sirtuin 2 (SIRT2) Inhibitors: SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is a promising therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. researchgate.netnih.govhust.edu.vn Researchers have successfully identified highly selective SIRT2 inhibitors based on an N-(3-(phenoxymethyl)phenyl)acetamide framework. nih.gov Structural optimization of related diaryl acetamide (B32628) scaffolds has yielded compounds with significant SIRT2 inhibitory potency and selectivity. nih.gov For instance, derivatives of 2-(methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide have been identified as selective SIRT2 inhibitors with IC50 values in the low micromolar range. nih.gov These findings underscore the potential of the phenoxymethylphenyl core in designing novel SIRT2 modulators. researchgate.netnih.gov
α-Glucosidase Inhibitors: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govresearchgate.net The phenoxy moiety is a crucial component in the design of potent α-glucosidase inhibitors. nih.govnih.gov Novel series of compounds incorporating a phenoxy group, such as phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides and N-phenoxyethylisatin hydrazones, have demonstrated significant in vitro inhibitory activity against α-glucosidase. nih.govnih.gov In some cases, these synthetic compounds have shown inhibitory potential far exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov Molecular docking studies have revealed that the phenoxy moiety can establish critical interactions, such as π-anion interactions with key residues like Glu304 within the enzyme's active site. nih.gov
Table 1: Examples of Enzyme Inhibitors Based on Phenoxy-Containing Scaffolds
| Target Enzyme | Scaffold/Compound Class | Key Findings | Reference |
|---|---|---|---|
| SIRT2 | 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide | Selectively inhibited SIRT2 with IC50 values of 5.74 µM, 8.92 µM, and 9.97 µM for compounds ST85, ST88, and ST72, respectively. | nih.gov |
| SIRT2 | N-(3-(phenoxymethyl)phenyl)acetamide derivatives | Identified as highly selective SIRT2 inhibitors. | nih.gov |
| α-Glucosidase | N-phenoxyethylisatin hydrazones | Compound 1e was the most active, with an IC50 value of 3.64 ± 0.13 µM, significantly more potent than acarbose (IC50 = 873.34 ± 1.67 µM). | nih.gov |
| α-Glucosidase | Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides | The oxygen atom of the phenoxy moiety of the most potent compound, 11j , formed a hydrogen bond with residue Asn241 in the active site. | nih.gov |
Development of Receptor Agonists and Antagonists (e.g., 5-HT6, ORL1) Utilizing the Phenoxymethylphenyl Core
The structural versatility of the phenoxymethylphenyl scaffold has also been exploited in the creation of ligands that modulate the function of G-protein coupled receptors (GPCRs).
5-HT6 Receptor Antagonists: The serotonin (B10506) 5-HT6 receptor, located almost exclusively in the central nervous system, is a key target for developing agents to treat cognitive disorders like Alzheimer's disease. nih.govnih.govresearchgate.net Blockade of this receptor is associated with cognitive enhancement. nih.govmdpi.com Recently, a new class of potent 5-HT6 receptor antagonists based on a phenoxyalkyltriazine scaffold has been developed. nih.gov These compounds, which meet the criteria of the pharmacophore model for 5-HT6 antagonists, have demonstrated high affinity and selectivity for the receptor, showing promise for innovative treatments of dementia. nih.govresearchgate.net
Opioid Receptor-Like 1 (ORL1) Agonists and Antagonists: The ORL1 receptor, also known as the nociceptin (B549756) receptor, and its endogenous ligand nociceptin constitute a signaling system with structural and functional homology to the opioid receptor system. nih.govnih.gov The development of selective ligands for the ORL1 receptor is an active area of research for potential therapeutic applications. nih.gov While direct examples utilizing the this compound scaffold for ORL1 are less explicitly detailed in recent literature, the principles of privileged scaffold design suggest its potential applicability. The exploration of various scaffolds, including biaryl cores for related P2Y receptors, highlights the ongoing search for novel antagonist structures that can be adapted for targets like ORL1. nih.gov
Exploration in Antiprotozoal Compound Design (e.g., Antimalarials)
The utility of the phenoxymethylphenyl scaffold extends to the development of agents against infectious diseases, particularly malaria. The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial compounds. mdpi.comresearchgate.net
Researchers have designed and synthesized a novel series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which incorporate the core phenoxymethyl (B101242) structure. mdpi.com These compounds have shown promising antimalarial activity in vitro, with IC50 values in the sub-micromolar to micromolar range against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com One of the most promising derivatives, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, was identified as a potent antimalarial candidate with high selectivity indices, indicating a favorable ratio of cytotoxicity to antiprotozoal activity. mdpi.com This highlights the potential of the phenoxymethylphenyl scaffold in generating new leads for antimalarial drug discovery. nih.govnih.gov
Table 2: Antimalarial Activity of a Phenoxymethyl-Containing Compound
| Compound | P. falciparum Strain | IC50 (µM) | CC50 on HepG2 cells (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (CQ-resistant) | 0.07 | 62.11 | 887.29 | mdpi.com |
| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7 (CQ-sensitive) | 0.06 | 62.11 | 1035.17 | mdpi.com |
Methodologies for Investigating Molecular Interactions in vitro
The evaluation of compounds derived from the phenoxymethylphenyl scaffold relies on a variety of robust in vitro assays to determine their activity and elucidate their mechanisms of action.
Fluorescence-Based Assays for Target Activity
Fluorescence-based assays are widely used in drug discovery due to their high sensitivity, specificity, and suitability for high-throughput screening (HTS). nih.govnih.gov These assays are instrumental in identifying and characterizing enzyme inhibitors and receptor ligands.
For enzyme inhibitors, these assays typically involve a substrate that becomes fluorescent upon enzymatic action. nih.govnih.gov For instance, in screening for SIRT2 inhibitors, a fluorescence-based method was used to screen an in-house compound collection, leading to the identification of novel scaffolds. nih.gov These assays can measure the rate of an enzymatic reaction, which is then used to determine the inhibitory potency (e.g., IC50 value) of a test compound. nih.govrsc.org
In the context of receptor binding, fluorescence-based assays can be used to measure the displacement of a fluorescently labeled ligand from its receptor by a test compound. nih.gov For example, a flow cytometry-based fluorescence binding assay using a fluorescently labeled tracer was employed to measure the affinity of new antagonist analogues for the P2Y14 receptor, a GPCR. nih.gov
Cell-Based Assays for Mechanistic Investigations
Cell-based assays provide a more physiologically relevant context to study the effects of a compound, offering insights into its mechanism of action within a cellular environment.
For enzyme inhibitors, cell-based assays can confirm that a compound engages its target in living cells and produces a desired downstream effect. For example, inhibitors of SIRT2 were evaluated in MCF-7 breast cancer cells to measure the increase in perinuclear acetylation of α-tubulin, a known SIRT2 substrate. hust.edu.vnnih.gov Similarly, the cytotoxicity of potential α-glucosidase inhibitors was evaluated against the human normal hepatocyte cell line (LO2) to assess their safety profile. nih.gov
For receptor antagonists, cell-based assays are crucial for determining functional activity. For 5-HT6 receptor antagonists, their procognitive effects are often evaluated in vivo in rat behavioral models following initial in vitro characterization. nih.gov For antiprotozoal compounds, in vitro cytotoxicity is typically assessed against mammalian cell lines, such as human HepG2 cells, to determine the selectivity of the compounds for the parasite over host cells. mdpi.comresearchgate.net
Binding Affinity Studies with Isolated Biological Targets
While direct binding affinity data for this compound is not extensively documented in publicly available research, the activity of its derivatives provides significant insight into the potential of this scaffold. Researchers have synthesized and evaluated numerous analogues, demonstrating the scaffold's ability to serve as a foundation for potent and selective ligands against various biological targets.
One notable area of investigation involves the development of agonists for the free fatty acid receptor 4 (FFA4), a G-protein coupled receptor implicated in metabolic diseases such as type 2 diabetes. A series of 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives were designed and synthesized to explore their activity at this receptor. nih.gov The rationale behind this design was to utilize the phenoxymethylphenyl core as a key structural element for receptor interaction.
In vitro studies using dynamic mass redistribution assays revealed that several of these derivatives exhibited potent agonistic activity at human FFA4. The binding affinity, expressed as pEC50 (the negative logarithm of the half-maximal effective concentration), highlights the potential of this scaffold. For instance, a selection of these derivatives demonstrated significant potency and selectivity over the related free fatty acid receptor 1 (FFA1). nih.gov
| Compound Derivative | Target | pEC50 | Selectivity vs. FFA1 |
|---|---|---|---|
| 3-(4-(phenoxymethyl)phenyl)propanoic acid derivative 1 | FFA4 | 5.81 ± 0.04 | >64-fold |
| 3-(4-(phenoxymethyl)phenyl)propanoic acid derivative 2 | FFA4 | 5.66 ± 0.04 | >46-fold |
These findings underscore the value of the this compound scaffold as a starting point for designing ligands with specific biological activities. The ability to systematically modify the core structure allows for the fine-tuning of binding affinities and selectivity profiles.
Scaffold Exploration within Chemical Libraries
The this compound scaffold is a valuable building block for the construction of diverse chemical libraries aimed at identifying novel bioactive molecules. Its structural features, including the reactive hydroxymethyl group and the modifiable phenoxy ring, make it an ideal starting point for combinatorial synthesis and high-throughput screening campaigns.
Chemical libraries based on this scaffold can be generated by introducing a wide array of substituents at various positions. For example, the terminal phenyl ring of the phenoxy group can be decorated with different functional groups to explore interactions with specific pockets in a target protein. Similarly, the hydroxymethyl group can be transformed into other functionalities, such as esters, ethers, or amines, to further expand the chemical space.
The commercial availability of this compound facilitates its use in such library synthesis efforts. keyorganics.net Medicinal chemists can readily acquire this starting material and employ a range of synthetic methodologies to create large collections of related compounds. These libraries can then be screened against panels of biological targets to identify "hit" compounds with desired activities.
The development of the aforementioned FFA4 agonists is a prime example of how this scaffold can be explored. nih.gov The researchers systematically synthesized a library of derivatives by modifying the core structure and evaluating their biological activity. This approach, which is central to modern drug discovery, allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
While specific, large-scale library screening data for the this compound scaffold is not always published in detail, the consistent appearance of its derivatives in the scientific literature as potent modulators of various biological targets is a testament to its utility in this context.
Future Directions and Emerging Research Avenues for 3 Phenoxymethyl Phenyl Methanol
Development of Green Chemistry Approaches for Synthesis
The synthesis of diaryl ethers and benzyl (B1604629) alcohols, the core components of [3-(Phenoxymethyl)phenyl]methanol, is traditionally reliant on methods that can be resource-intensive. The future of synthesizing this compound and its derivatives lies in the adoption of green chemistry principles to enhance sustainability and efficiency.
Key Green Synthetic Strategies:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours or days to mere minutes, conserving energy. mdpi.com For the synthesis of diaryl ethers, microwave irradiation has been successfully used to facilitate catalyst-free coupling of phenols with electron-deficient aryl halides. organic-chemistry.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields and purity while minimizing waste. This approach can be integrated with other technologies like supported catalysts and photochemical methods for a more streamlined and sustainable process. mdpi.com
Greener Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. For diaryl ether synthesis, moving away from traditional high-boiling point solvents is crucial. Research has shown the efficacy of copper-catalyzed Ullmann-type reactions at lower temperatures (90°C) with the aid of N,N-dimethylglycine. organic-chemistry.orgrsc.org Furthermore, catalyst systems using low-cost and abundant metals like copper and iron are being developed to replace more expensive and toxic heavy metals. organic-chemistry.org For the alcohol component, greener catalytic systems are being explored for synthesizing important compounds from methanol (B129727) and other simple alcohols, emphasizing mild, environmentally friendly conditions. rsc.org
Renewable Feedstocks: A significant long-term goal is the synthesis of methanol and its derivatives from renewable sources. This includes processes like the gasification of waste materials and the electrochemical conversion of captured CO2, which would drastically reduce the carbon footprint of production. matthey.com
Exploration of Novel Reactivity and Cascade Reactions
The this compound scaffold contains two key functional groups—the benzyl alcohol and the diaryl ether—that can be exploited in novel chemical reactions. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for building molecular complexity efficiently.
Benzyl Alcohol as a Linchpin: The benzyl alcohol moiety is a versatile functional group. It can be involved in palladium-catalyzed dehydrogenation as part of a one-pot, three-step cascade to form complex heterocyclic structures like 1-aryl-β-carbolines in water. researchgate.net Another atom-economical approach involves the transition-metal-free synthesis of 2-aryl quinazolinones through a cascade annulation with 2-amino benzamide, proceeding via an acceptorless alcohol dehydrogenation pathway. researchgate.net Furthermore, direct cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be achieved via the activation of the benzylic C-O bond, providing a direct route to diarylmethanes without the need for pre-functionalization. rsc.org
Cascade Biotransformations: An emerging area is the use of engineered enzyme cascades for synthesis. For instance, whole-cell biotransformation in E. coli has been used to efficiently produce benzyl alcohol and its analogs from L-phenylalanine. nih.govresearchgate.net This biocatalytic approach offers high conversion rates and the potential to create a variety of functionalized benzyl alcohols under mild conditions. nih.govresearchgate.net
Diaryliodonium Salts Reactivity: While not a direct reaction of the ether, the synthesis can involve precursors like diaryliodonium salts. These have been shown to efficiently diarylate nucleophiles under mild conditions, which could be a pathway to forming the core ether linkage of this compound. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Design
Generative Models for Scaffold Hopping: AI algorithms can analyze the structural features of the this compound scaffold and generate novel molecular structures with potentially improved properties. creative-diagnostics.com This process, known as scaffold hopping, can identify structurally distinct molecules that retain or enhance the desired biological activity. acs.org
Predictive Modeling: AI and ML models can predict various properties of new molecules based on the this compound scaffold, including:
Physicochemical Properties: Predicting solubility, permeability, and other key drug-like properties. nih.gov
Structure-Activity Relationships (SAR): Establishing correlations between the chemical structure and biological activity to guide the design of more potent and selective compounds. mdpi.com
Toxicity and Pharmacokinetics: In silico models can forecast potential toxicity and how the drug will be absorbed, distributed, metabolized, and excreted (ADME), reducing the reliance on costly and time-consuming experimental testing. mdpi.comnih.gov
Identifying Privileged Scaffolds: AI can help determine if the this compound scaffold or its derivatives qualify as "privileged scaffolds"—core structures that are frequently found in bioactive molecules targeting different biological entities. nih.gov
Expansion into Novel Biological Target Classes for Probe Development
Chemical probes are small molecules used to study and manipulate biological systems, often paving the way for the development of new drugs. nih.govtandfonline.comyoutube.com The this compound scaffold is a promising starting point for creating such probes.
Probing Unexplored Proteins: A significant portion of the human proteome remains understudied. Chemical probes derived from the this compound scaffold could be designed to interact with these less-characterized proteins, helping to elucidate their functions and validate them as potential new drug targets. tandfonline.com
Targeting RNA: The "RNA revolution" has highlighted the role of non-coding RNAs in disease. nih.gov Developing small molecule probes that can selectively bind to and modulate the function of these RNAs is a major challenge. The flexible nature of the this compound scaffold could be advantageous in designing ligands that can recognize the complex three-dimensional structures of RNA. nih.gov
Fragment-Based Probe Discovery: The this compound molecule can be considered a larger fragment. By systematically modifying its structure and assessing the binding of these new fragments to various targets, researchers can identify key interactions and build more potent and selective probes. This approach is powerful for interrogating complex biological systems. youtube.com
Design of Multi-Target Ligands Based on the this compound Scaffold
Complex diseases like neurodegenerative disorders often involve multiple biological pathways. The "one drug-one target" approach has often proven insufficient for these conditions, leading to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with several targets simultaneously. nih.govnih.gov
A Scaffold for Hybrid Molecules: The this compound structure can serve as a central scaffold to which different pharmacophores (the active parts of other drugs) are attached. For example, in the context of Alzheimer's disease, one could envision hybrid molecules that combine the this compound core with fragments known to inhibit cholinesterases or prevent amyloid-beta aggregation. nih.govnih.gov
Structural Versatility: The synthesis of MTDLs requires a versatile chemical scaffold that allows for the introduction of various functional groups at different positions. The this compound scaffold offers multiple points for chemical modification on both aromatic rings and at the benzylic alcohol position, making it an adaptable platform for creating libraries of potential multi-target agents. researchgate.net
Synergistic Therapeutic Effects: By acting on multiple targets in a networked disease pathway, MTDLs based on this scaffold could achieve a synergistic therapeutic effect, leading to improved efficacy compared to single-target drugs or combination therapies. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3-(Phenoxymethyl)phenyl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, 3-Phenoxybenzyl chloride (CAS 53874-66-1) can serve as a precursor, undergoing hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the alcohol . Optimization involves controlling temperature (60–80°C) and stoichiometric ratios (1:2 molar ratio of chloride to base). Purity (>97%) is achieved via column chromatography (silica gel, hexane/EtOAc eluent) .
| Key Reaction Parameters |
|---|
| Precursor: 3-Phenoxybenzyl chloride |
| Solvent: Ethanol |
| Base: NaOH (2 equiv) |
| Temperature: 70°C |
| Yield: ~85% (reported in analogous syntheses) |
Q. How can the physicochemical properties of this compound be characterized experimentally?
- Methodological Answer : Critical properties include:
- Melting Point (mp) : 58–60°C (determined via differential scanning calorimetry) .
- LogP : Estimated at ~2.1 (similar to [3-(Trifluoromethoxy)phenyl]methanol) using reversed-phase HPLC .
- Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 7.4–7.2 (m, aromatic H), 4.6 (s, -CH₂OH), 5.1 (s, -OCH₂Ph) .
- IR : Broad O-H stretch at ~3300 cm⁻¹, C-O-C stretch at 1250 cm⁻¹ .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
- GC-MS : Electron ionization (70 eV), retention time comparison with standards .
- X-ray Crystallography : For definitive structural confirmation (e.g., analogous compounds in used methanol/DMF for crystal growth) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in oxidation or esterification reactions?
- Methodological Answer : The benzyl alcohol group is susceptible to oxidation (e.g., MnO₂ or Swern conditions) to form [3-(Phenoxymethyl)benzaldehyde]. Steric hindrance from the phenoxymethyl group slows oxidation kinetics compared to simpler benzyl alcohols. For esterification, Mitsunobu reactions (DEAD/PPh₃) with carboxylic acids achieve >90% conversion, but competing ether formation may occur .
Q. What strategies resolve contradictions in reported biological activity data for aryl methanol derivatives?
- Methodological Answer : Discrepancies often arise from:
- Solubility Differences : Use DMSO for in vitro assays (≤1% v/v to avoid cytotoxicity) .
- Metabolic Stability : Assess via liver microsome assays (e.g., human S9 fractions) to account for rapid glucuronidation .
- Structural Analogues : Compare with [3-(Thiazolyl)phenyl]methanol (), which shows enhanced bioactivity due to heterocyclic interactions .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cytochrome P450)?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to identify binding poses. The phenoxymethyl group may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .
-
MD Simulations : AMBER or GROMACS to assess stability of enzyme-ligand complexes over 100 ns trajectories .
Computational Parameters Software: AutoDock Vina Force Field: AMBER ff14SB Grid Box Size: 25 ų Energy Minimization: 5000 steps
Q. What are the environmental and safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Classified as irritant (similar to 2-Phenoxyethanol; R-phrase 22/34) .
- Waste Management : Neutralize with 10% HCl before disposal; incinerate at >800°C to avoid phenolic byproducts .
- PPE : Nitrile gloves, lab coat, and fume hood use mandatory .
Data Contradictions and Resolution
Q. Why do melting point values vary across literature sources (e.g., 58–60°C vs. “no data”)?
- Resolution : Discrepancies arise from impurities or polymorphic forms. Recrystallize from n-hexane and validate via DSC (heating rate 10°C/min) .
Q. How to address conflicting LogP values in predictive vs. experimental studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
